molecular formula C16H20N2O3 B2983185 2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1180645-51-5

2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B2983185
M. Wt: 288.347
InChI Key: ZUHFOAZYIRUUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as ACPA and is a potent agonist of the cannabinoid receptor CB1. In

Scientific Research Applications

ACPA has been extensively used in scientific research to study the cannabinoid receptor CB1. This receptor is involved in a wide range of physiological processes, including appetite regulation, pain perception, and mood regulation. ACPA has been shown to be a potent agonist of CB1, which makes it a valuable tool for studying the receptor's function and pharmacology.

Mechanism Of Action

The mechanism of action of ACPA involves its binding to the CB1 receptor. This binding activates the receptor, leading to downstream signaling events that result in the physiological effects of CB1 activation. ACPA has been shown to have a high affinity for CB1 and to be highly selective for this receptor.

Biochemical And Physiological Effects

ACPA has been shown to have a wide range of biochemical and physiological effects. These effects are mainly mediated by the activation of the CB1 receptor. ACPA has been shown to regulate appetite, reduce pain perception, and modulate mood. Additionally, ACPA has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of ACPA is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the receptor's function and pharmacology. Additionally, ACPA has a well-established synthesis method and is readily available for research purposes. However, one of the limitations of ACPA is its potential toxicity, which needs to be carefully considered when designing experiments.

Future Directions

There are several future directions for research on ACPA. One area of interest is the development of ACPA derivatives with improved pharmacological properties. Additionally, the potential therapeutic applications of ACPA for neurodegenerative diseases need to be further explored. Finally, the role of ACPA in the regulation of appetite and metabolism needs to be further investigated.
Conclusion
In conclusion, ACPA is a valuable tool for studying the cannabinoid receptor CB1 and has a wide range of potential applications in scientific research. The synthesis method of ACPA is well-established, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper.

Synthesis Methods

The synthesis of ACPA involves the reaction of 4-acetylphenol with N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a base catalyst. This reaction results in the formation of ACPA as a white crystalline solid with a high purity level. The synthesis method of ACPA is well-established and has been optimized to produce high yields of the compound.

properties

IUPAC Name

2-(4-acetylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(2)16(4,10-17)18-15(20)9-21-14-7-5-13(6-8-14)12(3)19/h5-8,11H,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHFOAZYIRUUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

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